Home > Products > Screening Compounds P14624 > Alosetron N-beta-D-Glucuronide
Alosetron N-beta-D-Glucuronide -

Alosetron N-beta-D-Glucuronide

Catalog Number: EVT-13538393
CAS Number:
Molecular Formula: C23H26N4O7
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alosetron N-beta-D-Glucuronide is a metabolite of alosetron, a selective serotonin 5-hydroxytryptamine receptor 3 antagonist used primarily for treating diarrhea-predominant irritable bowel syndrome in women. Alosetron works by inhibiting the action of serotonin on intestinal nerves, thereby reducing gastrointestinal motility and discomfort. The glucuronidation of alosetron leads to the formation of alosetron N-beta-D-Glucuronide, which is an important phase II metabolite that enhances the solubility and excretion of the drug from the body .

Source

Alosetron is derived from the chemical structure of indole and is synthesized through various organic chemistry methods. Its glucuronide form is produced in the liver as part of its metabolic pathway, primarily via the action of uridine diphosphate-glucuronosyltransferases, which facilitate the conjugation process .

Classification

Alosetron N-beta-D-Glucuronide is classified as a small molecule and belongs to the broader category of organic compounds known as glucuronides, which are typically formed through the conjugation of drugs with glucuronic acid. This classification plays a significant role in pharmacokinetics and drug metabolism .

Synthesis Analysis

Methods

The synthesis of alosetron N-beta-D-Glucuronide occurs through glucuronidation, a common metabolic process where glucuronic acid is attached to drugs or metabolites. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A4, which is responsible for converting alosetron into its glucuronide form.

Technical Details

The synthesis involves several steps:

  1. Formation of Alosetron: Alosetron itself can be synthesized from precursor compounds using standard organic synthesis techniques, including nucleophilic substitutions and cyclization reactions.
  2. Glucuronidation Reaction: The alosetron undergoes a conjugation reaction with UDP-glucuronic acid, facilitated by UGT enzymes, resulting in the formation of alosetron N-beta-D-Glucuronide. This process increases the hydrophilicity of the compound, enhancing its excretion via urine or bile .
Molecular Structure Analysis

Structure

Alosetron N-beta-D-Glucuronide has a complex molecular structure characterized by its glucuronide moiety attached to the alosetron backbone. The molecular formula can be represented as C17H18N4OC_{17}H_{18}N_{4}O, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The molecular weight of alosetron N-beta-D-Glucuronide is approximately 314.35 g/mol. The structure features an indole ring system typical for serotonin antagonists, along with a glucuronic acid unit that modifies its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions

Alosetron N-beta-D-Glucuronide participates in various chemical reactions primarily related to drug metabolism:

  1. Hydrolysis: In biological systems, alosetron N-beta-D-Glucuronide can undergo hydrolysis to regenerate alosetron and glucuronic acid.
  2. Phase II Metabolism: As a phase II metabolite, it represents a key step in detoxifying lipophilic drugs into more water-soluble forms for elimination.

Technical Details

The stability and reactivity of alosetron N-beta-D-Glucuronide are influenced by pH and temperature conditions within biological systems, affecting its bioavailability and therapeutic efficacy .

Mechanism of Action

Process

Alosetron N-beta-D-Glucuronide primarily acts as an inactive metabolite that facilitates the elimination of alosetron from the body. By enhancing solubility, it ensures that more of the parent compound can be effectively cleared through renal pathways.

Data

In clinical settings, understanding the pharmacokinetics involving this metabolite allows for better dosing strategies and management of potential side effects associated with alosetron therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alosetron N-beta-D-Glucuronide typically appears as a white to off-white powder.
  • Solubility: It demonstrates increased solubility in aqueous solutions due to its glucuronic acid component.

Chemical Properties

  • Melting Point: The melting point can vary based on purity but generally falls within typical ranges for similar compounds.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that these properties enhance its pharmacological profile by ensuring effective absorption and distribution within biological systems .

Applications

Scientific Uses

Alosetron N-beta-D-Glucuronide serves several scientific purposes:

  1. Pharmacokinetic Studies: It is crucial for understanding drug metabolism and clearance mechanisms.
  2. Clinical Research: Researchers study its effects on gastrointestinal health, particularly in conditions like diarrhea-predominant irritable bowel syndrome.
  3. Drug Development: Insights into its synthesis and metabolism inform new therapeutic strategies for gastrointestinal disorders.
Metabolic Pathways and Biotransformation

Enzymatic Synthesis of Alosetron N-β-D-Glucuronide in Hepatic Systems

Alosetron N-β-D-glucuronide is formed via hepatic phase II metabolism, where alosetron (a selective serotonin 5-HT₃ antagonist) undergoes direct N-glucuronidation. This reaction occurs primarily in hepatocytes and involves the covalent attachment of glucuronic acid to alosetron's imidazole ring nitrogen atom. The process requires uridine 5'-diphospho-glucuronic acid (UDPGA) as a cofactor, which donates the glucuronyl group. The reaction proceeds through a nucleophilic attack by the tertiary nitrogen of alosetron on the anomeric carbon of UDPGA, facilitated by UDP-glucuronosyltransferases (UGTs). This yields the quaternary ammonium-linked glucuronide metabolite, characterized by enhanced water solubility and molecular weight increase of 176 Da [1] [4].

Kinetic studies reveal this conjugation follows Michaelis-Menten kinetics, with hepatic microsomal assays showing:

Table 1: Kinetic Parameters for Alosetron N-Glucuronidation

ParameterValueSignificance
Km (μM)50-100Moderate substrate affinity
Vmax (pmol/min/mg)200-400High catalytic capacity
Intrinsic Clearance (μL/min/mg)2-4Efficient hepatic extraction

The reaction is pH-sensitive, with optimal activity at physiological pH (7.4), and is dependent on UDPGA concentration. Unlike acyl glucuronides, the quaternary N-glucuronide linkage exhibits high chemical stability, resisting hydrolysis by β-glucuronidases in the gut lumen, thereby limiting enterohepatic recirculation [4] [5].

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Glucuronidation

UGT1A4 is the primary isoform responsible for alosetron N-β-D-glucuronide formation, exhibiting high catalytic specificity for the imidazole ring nitrogen. This isoform belongs to the UGT1A subfamily and is expressed predominantly in human liver tissue. UGT2B10 contributes secondarily, but with significantly lower activity (<20% of UGT1A4). The reaction demonstrates marked regioselectivity, as UGT1A4 exclusively targets the tertiary nitrogen without producing O-glucuronide byproducts [1] [3] [4].

Genetic polymorphisms significantly influence this metabolism:

  • UGT1A4*3 (Thr167Lys): Associated with 1.5-fold increased glucuronidation velocity due to enhanced enzyme-substrate binding.
  • UGT1A4*2 (Pro24Thr): Reduces metabolic activity by 40% due to impaired UDPGA binding.These variants explain interindividual variability in alosetron clearance. Inhibitors of CYP1A2 (e.g., fluvoxamine) indirectly elevate alosetron exposure by shunting metabolism toward glucuronidation pathways, though UGT1A4 itself is not inhibited by fluvoxamine [4] [6].

Table 2: Human UGT Isoforms Involved in Alosetron Metabolism

IsoformSpecificityRelative Activity (%)Tissue Localization
UGT1A4N-Glucuronidation100% (Reference)Liver, Intestine
UGT2B10Minor N-Glucuronidation10-20%Liver
UGT1A1Not involved<5%Liver, Intestine
UGT2B7Not involved<5%Liver, Kidney

Expression of UGT1A4 is induced by glucocorticoids and phenobarbital via the pregnane X receptor (PXR), though alosetron itself does not induce UGT expression [1] [3].

Comparative Analysis of Phase II Metabolism: Alosetron vs. Other Serotonin Receptor Antagonists

Alosetron’s N-glucuronidation contrasts sharply with the phase II metabolism of other 5-HT₃ antagonists:

  • Ondansetron: Primarily metabolized via CYP3A4-mediated hydroxylation (phase I), followed by O-glucuronidation by UGT1A1/1A9. N-glucuronidation is negligible.
  • Granisetron: Undergoes N-demethylation (CYP3A4) and aromatic hydroxylation, with subsequent sulfation or glucuronidation.
  • Palonosetron: Direct glucuronidation occurs but targets phenolic hydroxyl groups (O-glucuronidation via UGT1A8), not nitrogen atoms [1] [4].

Key metabolic distinctions include:

  • Reaction Type: Alosetron undergoes exclusive N-glucuronidation, whereas most antagonists rely on phase I oxidation prior to conjugation.
  • Enzyme Dependence: Alosetron depends almost entirely on UGT1A4, while others utilize broader UGT isoforms (e.g., UGT1A1, 1A8, 1A10).
  • Metabolite Stability: Alosetron N-glucuronide’s quaternary linkage resists enzymatic hydrolysis, unlike the ester bonds in acyl glucuronides (e.g., mycophenolic acid glucuronide), which undergo pH-dependent rearrangement or hydrolysis [3] [4].

Table 3: Phase II Metabolism Comparison of 5-HT₃ Antagonists

CompoundPrimary Phase II PathwayKey EnzymesMetabolite TypeStability
AlosetronDirect N-glucuronidationUGT1A4 > UGT2B10Quaternary N-glucuronideHigh (resists hydrolysis)
OndansetronO-glucuronidation of hydroxyl-metaboliteUGT1A1/1A9Ether O-glucuronideModerate
GranisetronSulfation of hydroxyl-metaboliteSULT1A1Sulfate esterHigh
PalonosetronO-glucuronidationUGT1A8/1A10Ether O-glucuronideModerate

Interspecies Variability in Glucuronide Metabolite Formation

N-glucuronidation of alosetron exhibits profound species-specific differences due to variations in UGT isoform expression:

  • Humans: High UGT1A4 activity results in N-glucuronide as the major metabolite (74% of urinary metabolites).
  • Rodents (Rats/Mice): Lack a UGT1A4 ortholog. Metabolism shifts to CYP1A2-mediated oxidation (primarily 6-hydroxy-alosetron), with negligible N-glucuronide formation (<5%).
  • Dogs: Exhibit trace N-glucuronidation (<10%) but predominantly form oxygenated imidazole derivatives via cytochrome P450.
  • Primates (Monkeys): Moderate glucuronidation capacity (15-30%), attributable to UGT2B10-like activity, but still 3-fold lower than humans [3] [4] [7].

Zebrafish models—despite expressing UGT orthologs—show minimal alosetron N-glucuronidation due to the absence of UGT1A4-like specificity. Instead, they produce dihydroxylated phase I metabolites (e.g., M′4), as confirmed via UHPLC-QE HF MS analyses of liver homogenates [7].

Table 4: Interspecies Variability in Alosetron N-Glucuronidation

SpeciesUGT1A4 OrthologN-Glucuronide AbundanceDominant Metabolic Pathway
HumanPresentHigh (74% of urinary metabolites)N-glucuronidation (UGT1A4)
RatAbsent<5%CYP1A2 hydroxylation
MouseAbsent<5%CYP2C9 oxidation
DogAbsent5-10%Imidazole oxygenation
Cynomolgus MonkeyPartial (UGT2B10-like)15-30%Mixed oxidation/N-glucuronidation

These disparities necessitate careful selection of preclinical models: Humanized UGT1A4 transgenic mice have been developed to better predict human-specific glucuronidation, as wild-type rodents fail to recapitulate this pathway [4] [7].

Properties

Product Name

Alosetron N-beta-D-Glucuronide

IUPAC Name

(2S,3S,6R)-3,4,5-trihydroxy-6-[4-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazol-1-yl]oxane-2-carboxylic acid

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H26N4O7/c1-11-15(27(10-24-11)22-19(30)17(28)18(29)20(34-22)23(32)33)9-26-8-7-14-16(21(26)31)12-5-3-4-6-13(12)25(14)2/h3-6,10,17-20,22,28-30H,7-9H2,1-2H3,(H,32,33)/t17?,18-,19?,20-,22+/m0/s1

InChI Key

RNRXSCSIADTKNU-XNQFBHGZSA-N

Canonical SMILES

CC1=C(N(C=N1)C2C(C(C(C(O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C

Isomeric SMILES

CC1=C(N(C=N1)[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.